Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Description
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 38399-65-4) is a brominated biphenyl derivative featuring a methyl ester at the 2-position and a bromomethyl group at the 2'-position of the biphenyl scaffold. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, notably in the production of angiotensin II receptor antagonists like telmisartan . Its bromomethyl group serves as a reactive site for nucleophilic substitution, enabling further functionalization. Key upstream precursors include 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 18773-63-2), which undergoes bromination to introduce the bromomethyl moiety .
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLRHUGEKOPRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673760 | |
| Record name | Methyl 2'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38399-65-4 | |
| Record name | Methyl 2'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Using N-Bromosuccinimide (NBS)
- Reaction Conditions : The bromination typically occurs in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
- Stoichiometry : A slight excess of NBS (1.1–1.3 equivalents) is often used to ensure complete bromination while minimizing dibromination byproducts.
- Initiation : Radical initiation can be facilitated by azobisisobutyronitrile (AIBN) or light.
Using Sodium Bromate and Sodium Bisulfite
- Reaction Conditions : This method involves dissolving sodium bromate in water and adding it to a solution of the biphenyl derivative in an organic solvent. Sodium bisulfite is then added under cooling.
- Temperature Range : The reaction is typically performed between 5°C and 80°C.
- Yield and Purity : High yields and purity can be achieved with careful control of reaction conditions.
Synthesis of Related Compounds
Preparation of 4-Bromomethyl-[1,1'-Biphenyl]-2-Carbonitrile
| Reagents | Conditions | Yield |
|---|---|---|
| Sodium Bromate | 20°C, then cooled to 0°C | 91.7% |
| Sodium Pyrosulfite | Added under cooling | - |
| Organic Solvent (e.g., Ethyl Acetate) | Stirred at 15°C for 5 hours | - |
This method can be adapted for Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate by adjusting the starting material and reaction conditions accordingly.
Preparation of 4'-(Bromomethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid
| Reagents | Conditions | Yield |
|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile, reflux | High |
| Sodium Bromate & Sodium Bisulfite | Aqueous-organic binary system | High |
Industrial Production Considerations
- Continuous Flow Reactors : These can enhance yield and purity by ensuring efficient mixing and reaction control.
- Solvent Selection : Organic solvents like dichloromethane or ethyl acetate are commonly used due to their solubility properties and ease of separation.
Analytical Techniques for Characterization
- NMR Spectroscopy : Used to verify the substitution pattern and confirm the presence of the bromomethyl group.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
- HPLC : To assess purity using reverse-phase methods.
Data Table: Comparison of Bromination Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| NBS Bromination | NBS, Organic Solvent | Reflux | High |
| Sodium Bromate/Bisulfite | Sodium Bromate, Sodium Bisulfite, Aqueous-Organic System | 5°C to 80°C | High |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate serves as an important intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Enzyme Inhibitors
- Researchers have utilized this compound in the synthesis of enzyme inhibitors that target specific biological pathways. For instance, it has been used to create compounds that inhibit proteases involved in cancer progression.
2. Medicinal Chemistry
The compound is significant in medicinal chemistry, particularly in developing drugs targeting cardiovascular diseases and cancer. The ability to modify the bromomethyl group allows for the fine-tuning of pharmacological properties.
Case Study: Drug Development
- A recent study demonstrated the use of this compound as a scaffold for creating novel antihypertensive agents. The derivatives showed improved efficacy compared to existing treatments.
3. Material Science
In material science, this compound is explored for its potential in producing specialty chemicals and polymers. Its unique structure allows it to act as a building block for creating materials with specific properties.
Case Study: Polymer Synthesis
- Researchers have synthesized new polymeric materials incorporating this compound, demonstrating enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug or a precursor to active pharmaceutical ingredients. The bromomethyl group can undergo metabolic activation to form reactive intermediates that interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate with analogous biphenyl derivatives, focusing on structural features, reactivity, and applications.
Substituent Position and Functional Group Variations
Key Observations:
- Positional Isomerism : Bromomethyl substitution at the 2' vs. 4' position (e.g., CAS 38399-65-4 vs. 114772-38-2) alters steric accessibility and electronic effects, impacting reactivity in cross-coupling or alkylation reactions .
- Ester vs. Acid : Carboxylic acid derivatives (e.g., CAS 150766-86-2) exhibit higher aqueous solubility but lose the methyl ester’s versatility in protecting-group strategies .
- Halogen Effects : Bromine’s superior leaving-group ability (vs. chlorine in CAS 133721-82-1) makes the target compound more reactive in nucleophilic substitutions .
Biological Activity
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C14H11BrO2
- Molecular Weight : 291.140 g/mol
- Density : 1.374 g/cm³
- Boiling Point : 423.5 °C
- LogP : 4.035 (indicating lipophilicity) .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Biphenyl Derivatives : Utilizing brominating agents to introduce the bromomethyl group at the 2' position.
- Esterification Reactions : Converting the corresponding carboxylic acid into the ester form using methanol and acid catalysts .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Electrophilic Nature : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, which may modulate their activity and lead to various biological effects .
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of cytochrome P450 enzymes, suggesting that this compound may affect metabolic pathways .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of biphenyl derivatives:
- Inflammation Studies :
-
Antimicrobial Testing :
- Research on structurally similar biphenyl compounds indicated notable antibacterial effects against various strains, suggesting a potential for developing new antimicrobial agents .
- Enzyme Inhibition :
Q & A
Basic: What are the common synthetic routes for Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate?
Answer:
The synthesis typically involves functionalization of a biphenyl carboxylate precursor. One approach is the alkylation of a methyl-substituted biphenyl carboxylate using bromomethylating agents. For example, tert-butyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate (a structurally analogous compound) was synthesized via alkylation with NaH in DMF, demonstrating the utility of strong bases to activate reaction sites . Alternatively, Friedel-Crafts acylation (as seen in biphenyl ketone derivatives) could be adapted by introducing bromomethyl groups via electrophilic substitution, though this requires careful optimization of Lewis acid catalysts like AlCl₃ .
Advanced: How can researchers optimize the alkylation step when using this compound in multi-step syntheses?
Answer:
Key variables include:
- Base selection : Strong bases (e.g., NaH) enhance nucleophilicity but may promote side reactions. Weaker bases (K₂CO₃) in polar aprotic solvents (DMF, DMAC) can improve selectivity .
- Temperature control : Lower temperatures (0–25°C) mitigate uncontrolled exothermic reactions, as demonstrated in bromomethylation of biphenyl derivatives .
- Purification : Column chromatography (hexanes/EtOAc gradients) or preparative TLC resolves byproducts, with yields influenced by solvent polarity and retention factors .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify the biphenyl backbone, bromomethyl (-CH₂Br, δ ~3.5–4.5 ppm), and ester carbonyl (δ ~165–170 ppm). Aromatic protons show splitting patterns consistent with substitution .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 335.0) and bromine isotope patterns.
- Elemental analysis : Validates C, H, Br, and O content within ±0.4% deviation .
Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?
Answer:
The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., SN2) or transition-metal-catalyzed couplings. For example:
- Suzuki-Miyaura coupling : The bromide can be replaced with boronic acids to install aryl/heteroaryl groups, critical in constructing drug-like scaffolds .
- Buchwald-Hartwig amination : Palladium catalysts enable C–N bond formation, as seen in the synthesis of PPARγ antagonists where bromomethyl intermediates couple with indole derivatives .
Competing elimination (to form alkenes) is minimized by using bulky ligands (e.g., PPh₃) and mild bases .
Data Contradiction: How should researchers address yield discrepancies in multi-step syntheses involving this compound?
Answer:
Discrepancies often arise from:
- Purification methods : Column chromatography (hexanes/EtOAc) vs. preparative TLC (2:1 hexanes/EtOAc) can alter recovery rates due to compound adsorption or degradation .
- Catalyst activity : Trace moisture or oxygen degrades Pd catalysts, reducing coupling efficiency. Use of degassed solvents and inert atmospheres improves reproducibility .
- Scale effects : Milligram-scale reactions may exhibit higher yields than gram-scale due to heat/mass transfer limitations. Microreactors or flow chemistry can mitigate this .
Application: What role does this compound play in synthesizing PPARγ antagonists?
Answer:
In drug development, it acts as a key alkylating agent. For instance, tert-butyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate was coupled with indole derivatives via NaH-mediated alkylation to introduce biphenyl motifs critical for PPARγ binding . The bromomethyl group’s reactivity enables modular functionalization, allowing rapid exploration of structure-activity relationships (SAR) in medicinal chemistry.
Advanced: What strategies mitigate competing side reactions during bromomethylation?
Answer:
- Controlled stoichiometry : Limiting bromomethylating agents (e.g., PBr₃) to 1.1–1.3 equivalents prevents di- or tri-substitution .
- Low-temperature quenching : Rapid cooling after reaction completion minimizes elimination (e.g., HBr release).
- Protecting groups : Temporary protection of ester carbonyls (e.g., tert-butyl esters) reduces undesired acylation side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
